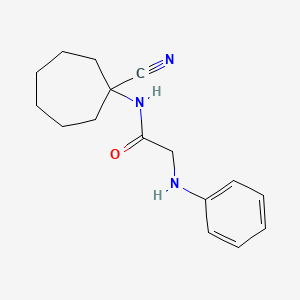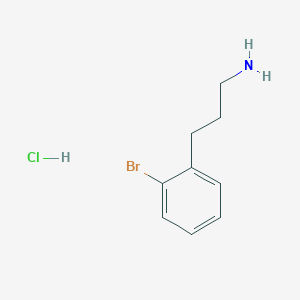
3-(2-Bromophenyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Bromophenyl)propan-1-amine;hydrochloride and related compounds often involves multistep chemical processes. For instance, stereoselective enzymatic strategies have been developed for the synthesis of enantioenriched amines from 2-bromophenols or brominated pyridine derivatives, demonstrating the utility of biocatalysis in achieving high selectivity and enantiomeric excess (ee) (Mourelle-Insua et al., 2016). Additionally, the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to afford benzimidazoles showcases the compound's versatility in synthesis pathways (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been elucidated through various analytical techniques, including single crystal X-ray diffraction studies. These studies reveal crucial details about the crystalline structure, torsional angles, and intermolecular hydrogen bonding interactions, contributing to a deeper understanding of the compound's molecular geometry and stability (Nadaf et al., 2019).
Chemical Reactions and Properties
3-(2-Bromophenyl)propan-1-amine;hydrochloride participates in diverse chemical reactions, serving as a precursor for various organic transformations. The ability to undergo reactions such as alkylation, ring closure, and reaction with amines highlights its reactivity and potential for generating structurally diverse libraries of compounds (Roman, 2013).
Scientific Research Applications
Biopolymer Applications in Metal Ion Chelation
Chitosan Applications in Contaminant Removal
Chitosan, a biopolymer, has shown promise in chelating metal ions in near-neutral solutions, complexing anions in acidic solutions, and coagulating negatively charged contaminants. This versatility suggests potential applications for "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in environmental remediation or water treatment, given its structural analogy or potential for functionalization (Guibal et al., 2006).
Antimicrobial Potential of Biopolymers
Antimicrobial Activity of Eugenol and Derivatives
Eugenol, a natural compound found in essential oils, has demonstrated significant antimicrobial activity. This indicates that compounds like "3-(2-Bromophenyl)propan-1-amine;hydrochloride," especially if structurally related or capable of being functionalized with similar active groups, may have applications in developing antimicrobial agents or in food preservation (Marchese et al., 2017).
Environmental Remediation
PFAS Removal with Amine-Functionalized Sorbents
The removal of persistent and harmful perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a significant environmental challenge. Amine-containing sorbents have been identified as effective for PFAS control, suggesting that "3-(2-Bromophenyl)propan-1-amine;hydrochloride," through its amine functionality, might offer utility in treating contaminated water sources (Ateia et al., 2019).
Chemical Warfare Agent Degradation
Degradation Products and Toxicity
Understanding the degradation pathways and products of chemical warfare agents is crucial for environmental and occupational health. Research into compounds that can either neutralize these agents or serve as indicators of their presence could benefit from incorporating "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in studies, especially if it can participate in relevant chemical reactions (Munro et al., 1999).
Mechanism of Action
The exact biochemical pathways affected would depend on the specific targets of this compound, but they could involve the dopaminergic, adrenergic, and serotonergic pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and duration of action. These properties can be affected by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s metabolic rate .
The compound’s action could result in various molecular and cellular effects, depending on its specific mechanism of action and the cell types it affects. For example, increased monoamine neurotransmission could lead to changes in neuronal firing rates, gene expression, and intracellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, acidic conditions could promote the formation of the protonated (charged) form of the compound, which might affect its ability to cross cell membranes .
properties
IUPAC Name |
3-(2-bromophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORQCMNCIKJWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

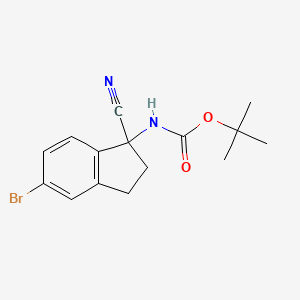

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)
![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)
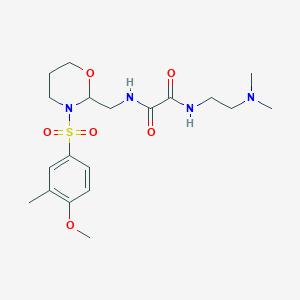
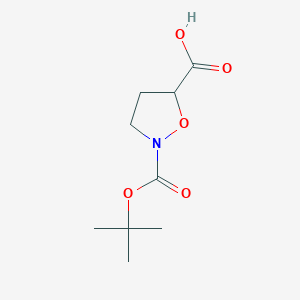
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)
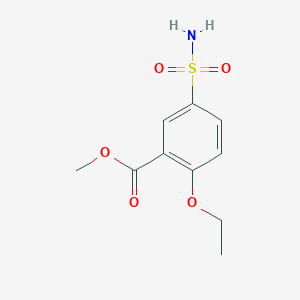

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
